(Z)-5-amino-3-(1-cyano-2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)vinyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
The compound you mentioned is a type of organic compound known as a pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The presence of the cyano group (-CN) and the methoxy group (-OCH3) in the compound suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazole ring, along with the attached phenyl, methoxy, and cyano groups. The (Z)- prefix in the name indicates that the highest priority groups on either side of the double bond are on the same side .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazole ring and the cyano, methoxy, and phenyl groups. Pyrazoles can undergo a variety of reactions, including substitutions and additions .Scientific Research Applications
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds to form amine-treated polymers. These modifications led to increased thermal stability and enhanced antibacterial and antifungal activities, indicating potential medical applications (Aly et al., 2015).
Synthesis of Schiff Bases
Novel Schiff bases were synthesized using a precursor similar in complexity to the compound , demonstrating significant antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents (Puthran et al., 2019).
Corrosion Inhibition
Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies show that compounds with a similar structural framework can significantly protect metals from corrosion, offering applications in materials science and engineering (Yadav et al., 2016).
Organic Synthesis and Heterocyclic Chemistry
Research into the synthesis of various heterocycles from compounds bearing resemblance to the target compound has provided insights into developing novel organic materials with potential electronic, photoluminescent, or biological properties. These syntheses involve innovative reactions that enrich the field of organic and materials chemistry (Mahata et al., 2003).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of novel compounds for their antimicrobial and antifungal activities have been a significant focus. Compounds structurally related to the target molecule have shown promising results against a range of microbial and fungal strains, indicating their potential in developing new therapeutic agents (Okasha et al., 2022).
Future Directions
Properties
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]ethenyl]-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N7O/c1-31-19-9-7-15(8-10-19)21-17(14-30(29-21)18-5-3-2-4-6-18)11-16(12-24)22-20(13-25)23(26)28-27-22/h2-11,14H,1H3,(H3,26,27,28)/b16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVSZKCKYQOJP-LFIBNONCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=C(C(=NN3)N)C#N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C3=C(C(=NN3)N)C#N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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